2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound features a cyclohexane ring substituted with an ethyl(phenyl)carbamoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with ethyl phenylcarbamate in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another approach involves the use of cyclohexanecarboxylic acid as a starting material. This compound can be reacted with ethyl phenylcarbamate in the presence of a dehydrating agent, such as thionyl chloride or phosphorus pentachloride, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Catalysts and reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone or cyclohexanecarboxylic acid, while reduction can produce cyclohexanol or cyclohexylamine.
Scientific Research Applications
2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or analgesic effects, is ongoing.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethyl(phenyl)carbamoyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog without the ethyl(phenyl)carbamoyl group.
Ethyl phenylcarbamate: Lacks the cyclohexane ring but contains the ethyl(phenyl)carbamoyl group.
Cyclohexanone: Contains the cyclohexane ring but lacks the carboxylic acid and ethyl(phenyl)carbamoyl groups.
Uniqueness
2-[Ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[ethyl(phenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16(19)20/h3-5,8-9,13-14H,2,6-7,10-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKLROGMZCYKOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2CCCCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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